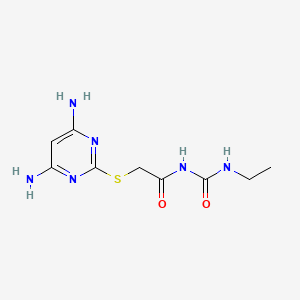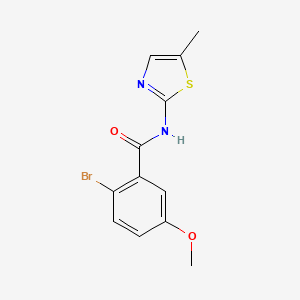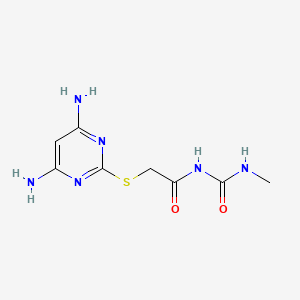
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DAPA is a derivative of the well-known drug, pyrimethamine, which is commonly used to treat malaria. In
作用機序
The mechanism of action of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide is not fully understood, but it is believed to work by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and its inhibition leads to the disruption of DNA synthesis and cell growth. 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide inhibits the activity of DHFR, leading to the disruption of DNA synthesis and cell growth. Physiologically, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
実験室実験の利点と制限
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and its potential as a treatment for various diseases. However, there are also limitations to using 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide in lab experiments, including its low solubility in water and potential toxicity.
将来の方向性
There are several future directions for the study of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide. One potential direction is the development of new derivatives of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide with improved solubility and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide and its potential applications in the treatment of various diseases. Finally, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide could be studied in combination with other drugs to determine its potential as a combination therapy for cancer and other diseases.
合成法
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide can be synthesized through a multi-step process involving the reaction of pyrimethamine with various reagents. The first step involves the reaction of pyrimethamine with thionyl chloride to form 2,4-dichloro-5-(4,6-diaminopyrimidin-2-ylthio)pyrimidine. This intermediate is then reacted with ethyl isocyanate to form 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-ethylcarbamoyl)pyrimidine. Finally, the product is treated with acetic anhydride to form 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide.
科学的研究の応用
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has shown potential in a variety of scientific research applications, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide has been investigated as a potential treatment for various diseases, including malaria, tuberculosis, and HIV.
特性
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O2S/c1-2-12-8(17)15-7(16)4-18-9-13-5(10)3-6(11)14-9/h3H,2,4H2,1H3,(H4,10,11,13,14)(H2,12,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYBPSZIHZKTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CSC1=NC(=CC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(ethylcarbamoyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)
![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)


![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7477495.png)



![5-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7477531.png)